

Application Notes & Protocols for the Total Synthesis of Sophoraflavanone H

Author: BenchChem Technical Support Team. **Date:** December 2025

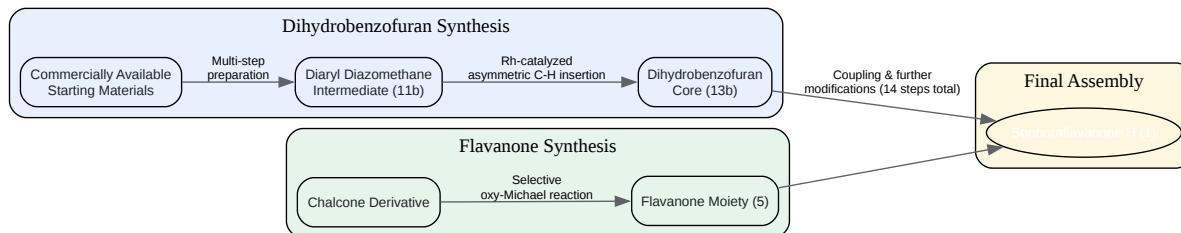
Compound of Interest

Compound Name: **Sophoraflavanone H**

Cat. No.: **B15593419**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


This document provides a detailed protocol for the total synthesis of **Sophoraflavanone H**, a natural product with promising antimicrobial and antitumor properties. The synthesis was first reported by Kan, et al. in 2020 and features a stereocontrolled approach to construct the complex hybrid structure of the molecule.^{[1][2][3]} **Sophoraflavanone H** is a polyphenol composed of a prenyl flavanone and a 2,3-dihydrobenzofuran lignin moiety.^{[1][3]}

The described methodology allows for the preparation of both **Sophoraflavanone H** and its diastereomer, enabling further investigation into its structure-activity relationships (SAR).^[1] The key strategic steps in this synthesis involve a rhodium-catalyzed asymmetric C-H insertion to form the dihydrobenzofuran core and a selective oxy-Michael reaction to construct the flavanone ring.^{[1][2][3][4]}

Synthetic Strategy Overview

The synthetic approach begins with commercially available starting materials and proceeds through a multi-step sequence to build the two main heterocyclic ring systems of **Sophoraflavanone H**. The dihydrobenzofuran and flavanone moieties are constructed sequentially before being coupled to form the final natural product. This stepwise construction was chosen due to anticipated difficulties in the direct connection of the two complex rings.^[3]

Below is a DOT language script that visualizes the overall synthetic workflow.

[Click to download full resolution via product page](#)

Caption: Overall workflow for the total synthesis of **Sophoraflavanone H**.

Experimental Protocols

The following protocols are adapted from the supplementary information of the publication by Kan, et al. (2020).

Key Reaction: Rhodium-Catalyzed Asymmetric C-H Insertion

This procedure describes the formation of the highly substituted dihydrobenzofuran skeleton, a key intermediate in the synthesis.

Materials:

- Diaryl diazomethane intermediate
- Dirhodium(II) catalyst (e.g., $\text{Rh}_2(\text{S-PTAD})_4$)
- Anhydrous solvent (e.g., dichloromethane)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a solution of the dirhodium(II) catalyst in anhydrous dichloromethane under an inert atmosphere, add a solution of the diaryl diazomethane intermediate dropwise at a controlled temperature (e.g., 0 °C).
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired dihydrobenzofuran derivative.

Key Reaction: Selective Oxy-Michael Reaction for Flavanone Synthesis

This protocol outlines the construction of the flavanone ring system.

Materials:

- Chalcone precursor
- Base (e.g., potassium carbonate)
- Solvent (e.g., methanol)

Procedure:

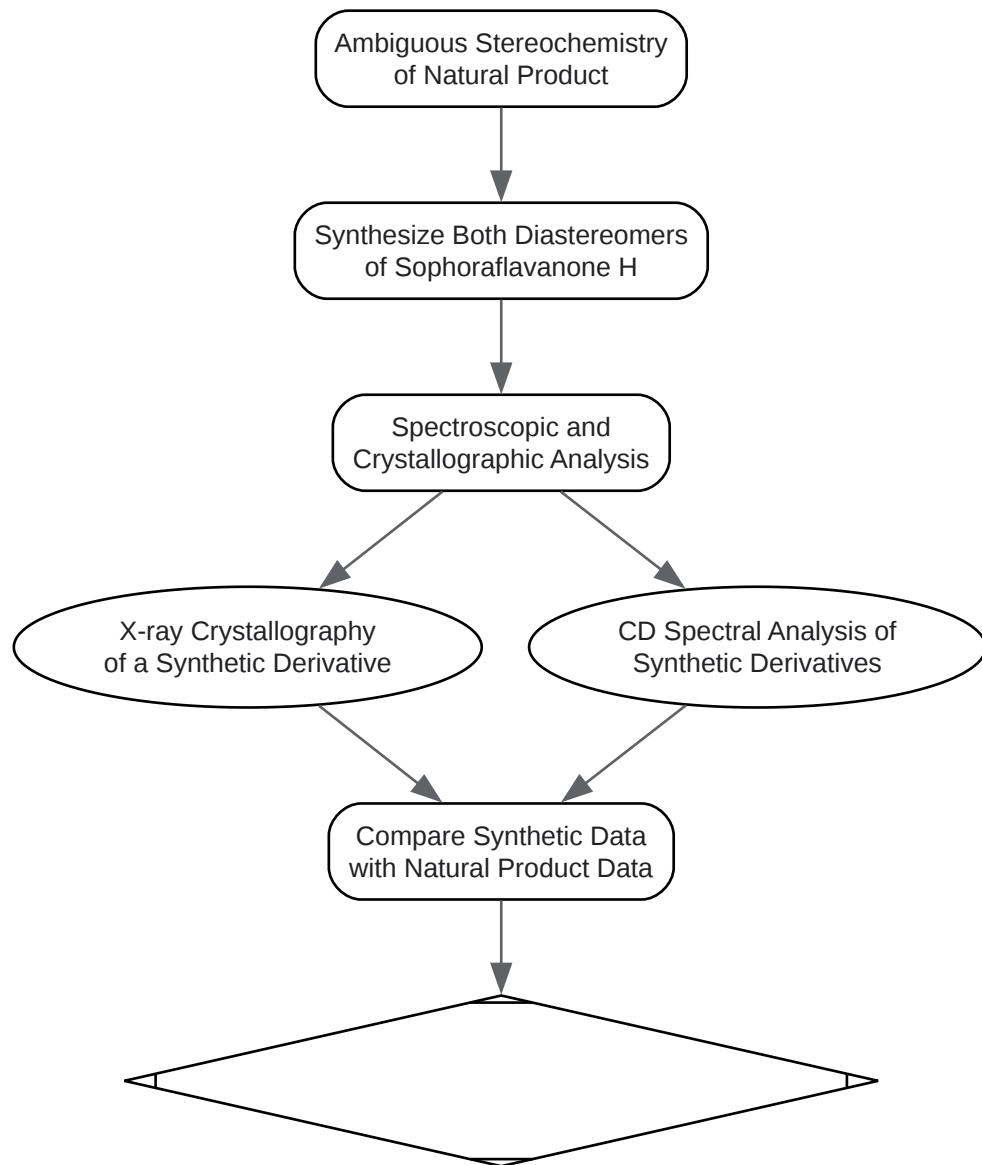
- Dissolve the chalcone precursor in the chosen solvent.
- Add the base to the solution and stir the mixture at room temperature.
- Monitor the reaction for the disappearance of the starting material by TLC.
- Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl).
- Extract the product with an organic solvent (e.g., ethyl acetate).

- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting residue by column chromatography to yield the flavanone product.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis of **Sophoraflavanone H** and its diastereomer.

Step	Product	Yield (%)	Notes
Rh-catalyzed Asymmetric C-H Insertion	Dihydrobenzofuran Intermediate (cis-isomer)	84	High diastereoselectivity and enantioselectivity
Oxy-Michael Reaction	Flavanone Intermediate	Not specified	General high-yielding transformation
Overall Synthesis	Sophoraflavanone H	Not specified	14 steps from commercially available materials ^[1]
Overall Synthesis	Diastereomer of Sophoraflavanone H	Not specified	-


Spectroscopic Data for Synthetic **Sophoraflavanone H**:

The spectroscopic data for the synthesized **Sophoraflavanone H** was consistent with that reported for the natural product, confirming the successful total synthesis.

Spectroscopic Method	Key Observations
¹ H NMR	The proton NMR spectrum displayed characteristic signals for the flavanone and dihydrobenzofuran moieties, with chemical shifts and coupling constants matching the natural product.
¹³ C NMR	The carbon NMR spectrum showed the expected number of signals corresponding to the complex carbon skeleton of Sophoraflavanone H.
HRMS	High-resolution mass spectrometry confirmed the elemental composition of the synthesized molecule, matching the molecular formula C ₃₄ H ₃₀ O ₉ .
Optical Rotation	The specific rotation of the synthetic material was measured and compared to the natural product to help establish the absolute stereochemistry.
CD Spectroscopy	Circular dichroism spectra of synthetic derivatives were compared with the natural product to unambiguously determine the absolute configuration.[1][2][3]

Logical Relationships in Stereochemical Determination

The absolute configuration of **Sophoraflavanone H** was a key question addressed by this total synthesis. The following diagram illustrates the logical workflow used to determine the stereochemistry.

[Click to download full resolution via product page](#)

Caption: Logic for determining the absolute configuration of **Sophoraflavanone H**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of Sophoraflavanone H and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols for the Total Synthesis of Sophoraflavanone H]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15593419#total-synthesis-of-sophoraflavanone-h-protocol\]](https://www.benchchem.com/product/b15593419#total-synthesis-of-sophoraflavanone-h-protocol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com